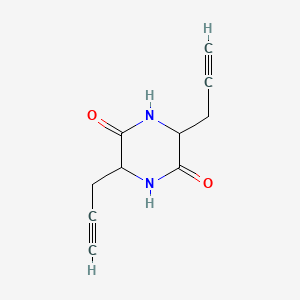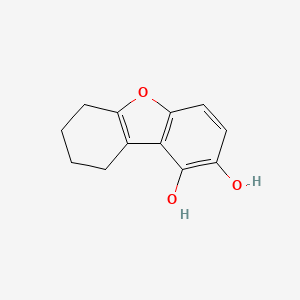
6,7,8,9-Tetrahydrodibenzofuran-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7,8,9-Tetrahydrodibenzofuran-1,2-diol is an organic compound with the molecular formula C12H12O3 and a molecular weight of 204.225 It is a derivative of dibenzofuran, characterized by the presence of two hydroxyl groups at the 2 and 3 positions and a tetrahydro structure at the 6,7,8,9 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-Tetrahydrodibenzofuran-1,2-diol typically involves the reduction of dibenzofuran derivatives. One common method includes the catalytic hydrogenation of dibenzofuran in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas . The reaction conditions often involve moderate temperatures and pressures to achieve the desired tetrahydro structure.
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
6,7,8,9-Tetrahydrodibenzofuran-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions.
Major Products Formed
Oxidation: Formation of dibenzofuran-2,3-dione or dibenzofuran-2,3-dicarboxylic acid.
Reduction: Formation of fully saturated dibenzofuran derivatives.
Substitution: Formation of halogenated or nitrated dibenzofuran derivatives.
Scientific Research Applications
6,7,8,9-Tetrahydrodibenzofuran-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,7,8,9-Tetrahydrodibenzofuran-1,2-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects on cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: The parent compound without the tetrahydro and hydroxyl modifications.
2,3-Dihydroxy-dibenzofuran: Similar structure but lacks the tetrahydro modification.
6,7,8,9-Tetrahydro-dibenzofuran: Lacks the hydroxyl groups at the 2 and 3 positions.
Uniqueness
6,7,8,9-Tetrahydrodibenzofuran-1,2-diol is unique due to the combination of tetrahydro and dihydroxy modifications, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications and distinguishes it from other dibenzofuran derivatives.
Properties
CAS No. |
123558-80-5 |
|---|---|
Molecular Formula |
C12H12O3 |
Molecular Weight |
204.225 |
IUPAC Name |
6,7,8,9-tetrahydrodibenzofuran-1,2-diol |
InChI |
InChI=1S/C12H12O3/c13-8-5-6-10-11(12(8)14)7-3-1-2-4-9(7)15-10/h5-6,13-14H,1-4H2 |
InChI Key |
RNDHOMFQVWNJQM-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C3=C(O2)C=CC(=C3O)O |
Synonyms |
2,3-Dibenzofurandiol, 6,7,8,9-tetrahydro- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


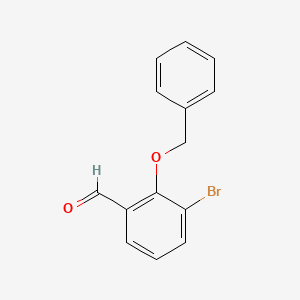
![1,3-Diazabicyclo[3.2.0]hept-3-ene-2-carboxylicacid,4-methyl-7-oxo-,cis-(9CI)](/img/new.no-structure.jpg)
![(7S,9R,10R)-10-[(4R,5R,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-1,4,6,7,9,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B571350.png)
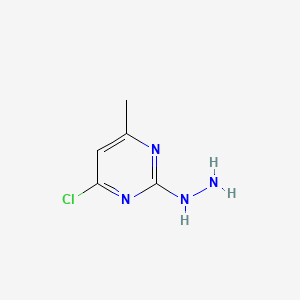
![4-Methylhexahydrocyclopenta[b]pyrrole-1(2H)-carbaldehyde](/img/structure/B571354.png)
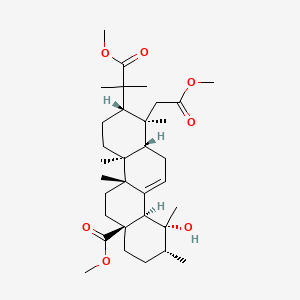
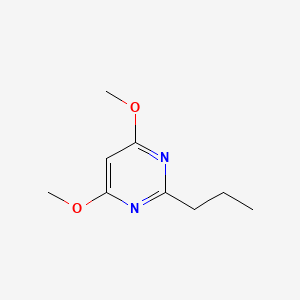
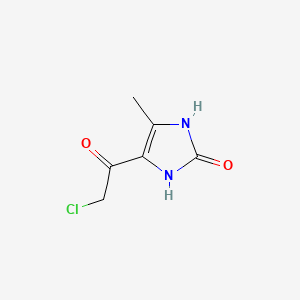
![2-[6-Anilino-5-cyano-2-[2-[2-[4-fluoro-6-(3-isopropoxypropylamino)-1,3,5-triazin-2-yloxy]ethoxy]ethylamino]-4-methyl-3-pyridylazo]-4,6-dichlorobenzothiazole](/img/structure/B571366.png)
